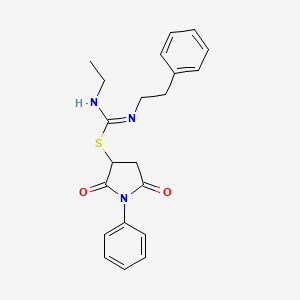
2,5-dioxo-1-phenyl-3-pyrrolidinyl N-ethyl-N'-(2-phenylethyl)imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of dithiocarbamate complexes often involves the reaction of metal ions with dithiocarbamate ligands. For instance, palladium(II) pyrrolidine dithiocarbamate complexes were prepared and characterized, revealing insights into the synthetic pathways that could be applicable for related compounds (Al-Jibori et al., 2021).
Molecular Structure Analysis
The molecular structure of these complexes is typically elucidated using X-ray crystallography, providing detailed information on the coordination environment and geometry. For example, structural analysis of Zn(II) and Cd(II) dithiocarbamate complexes revealed a distorted square pyramidal geometry (Onwudiwe et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving dithiocarbamate complexes can vary widely depending on the metal center and the dithiocarbamate ligands used. The reactivity often involves transformations relevant to catalysis, as seen in vanadium complexes for ethylene dimerization (Zhang & Nomura, 2010).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and melting points are crucial for understanding the behavior of these compounds under various conditions. Thermal studies on metal dithiocarbamate complexes have highlighted their decomposition pathways and temperature stability (Onwudiwe et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, redox behavior, and catalytic activity, are essential for the application of these compounds in various fields. For example, the catalytic activity of lanthanide(III) pyrrolidine dithiocarbamate complexes in trimethylsilylcyanation reactions was explored, demonstrating their utility in organic synthesis (Pitchaimani et al., 2015).
properties
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N-ethyl-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-22-21(23-14-13-16-9-5-3-6-10-16)27-18-15-19(25)24(20(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJXYULYOIJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCC1=CC=CC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
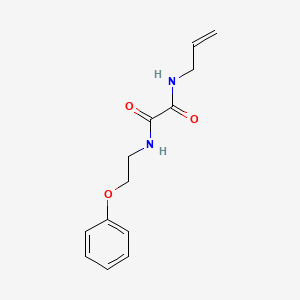
![1-(3-methoxypropyl)-8-[4-(methylthio)benzyl]-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5016639.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5016651.png)
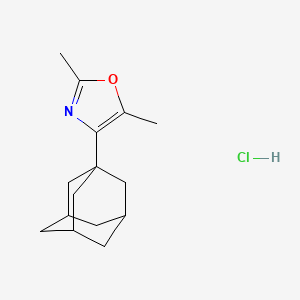


![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
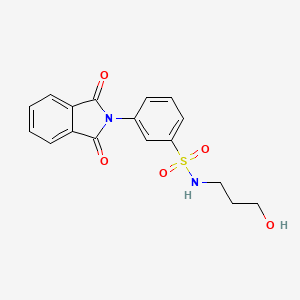
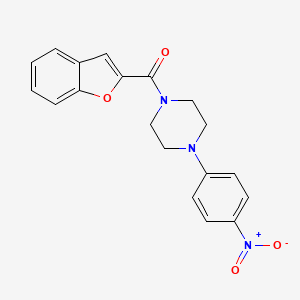
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016719.png)